molecular formula C13H17NO B3153447 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine CAS No. 758669-36-2

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine

Cat. No.: B3153447
CAS No.: 758669-36-2
M. Wt: 203.28 g/mol
InChI Key: GCCFUBIPTFPYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine is an organic compound with the molecular formula C18H26O It is characterized by the presence of an azetidine ring attached to a tetrahydronaphthalen-1-yloxy group

Preparation Methods

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the azetidine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)azetidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the azetidine ring and the tetrahydronaphthalen-1-yloxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h3,5,7,11,14H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFUBIPTFPYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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